

# Cinnamoyl Chloride: A Versatile Reagent in Fundamental Research and Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cinnamoyl chloride

Cat. No.: B041604

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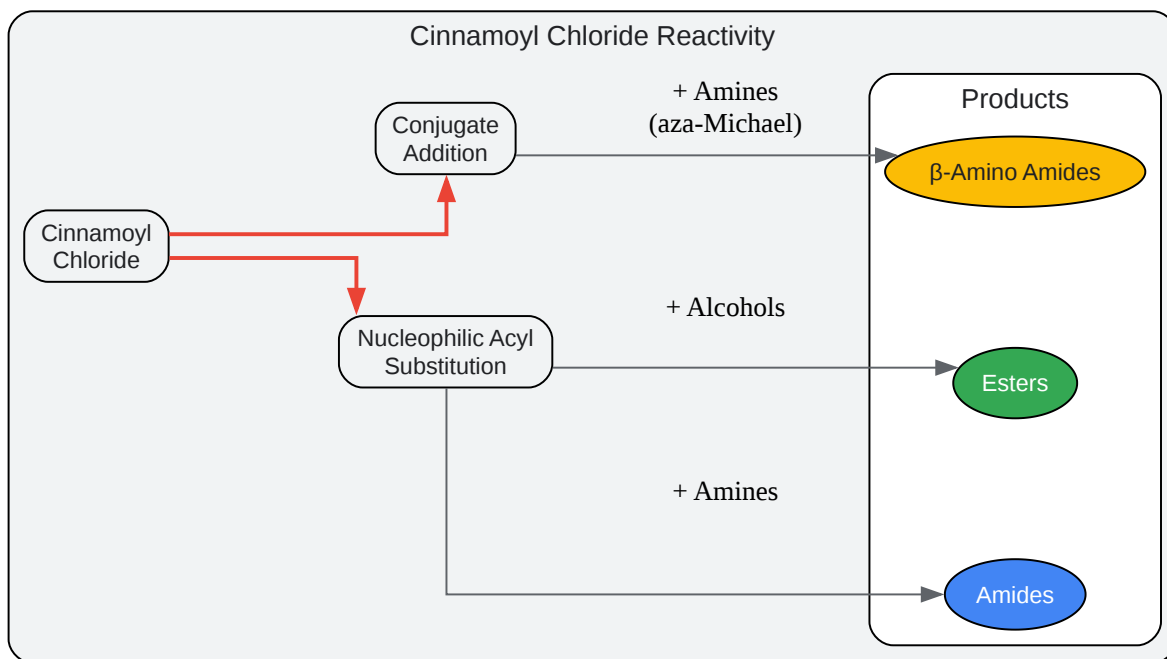
**Cinnamoyl chloride**, the acyl chloride derivative of cinnamic acid, stands as a pivotal building block in modern chemical and biological research.<sup>[1][2]</sup> Its unique structure, featuring a reactive acyl chloride group conjugated with a phenyl ring via a propenoyl linker, imparts a versatile reactivity profile that is leveraged across diverse scientific disciplines. This guide provides a comprehensive overview of its fundamental research applications, detailing its role in organic synthesis, its utility in the development of novel therapeutic agents, and its emerging applications in materials science.

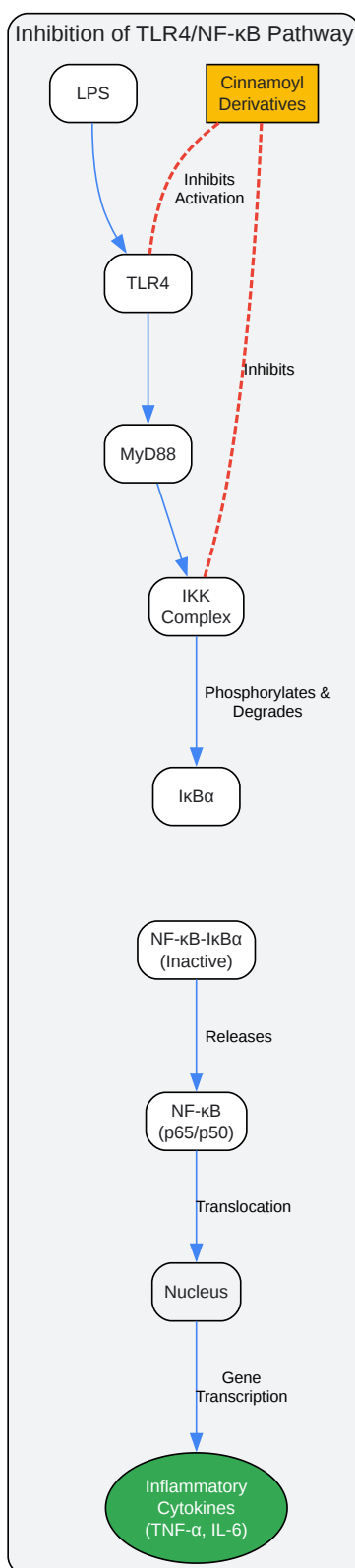
## Core Chemical Properties and Reactivity

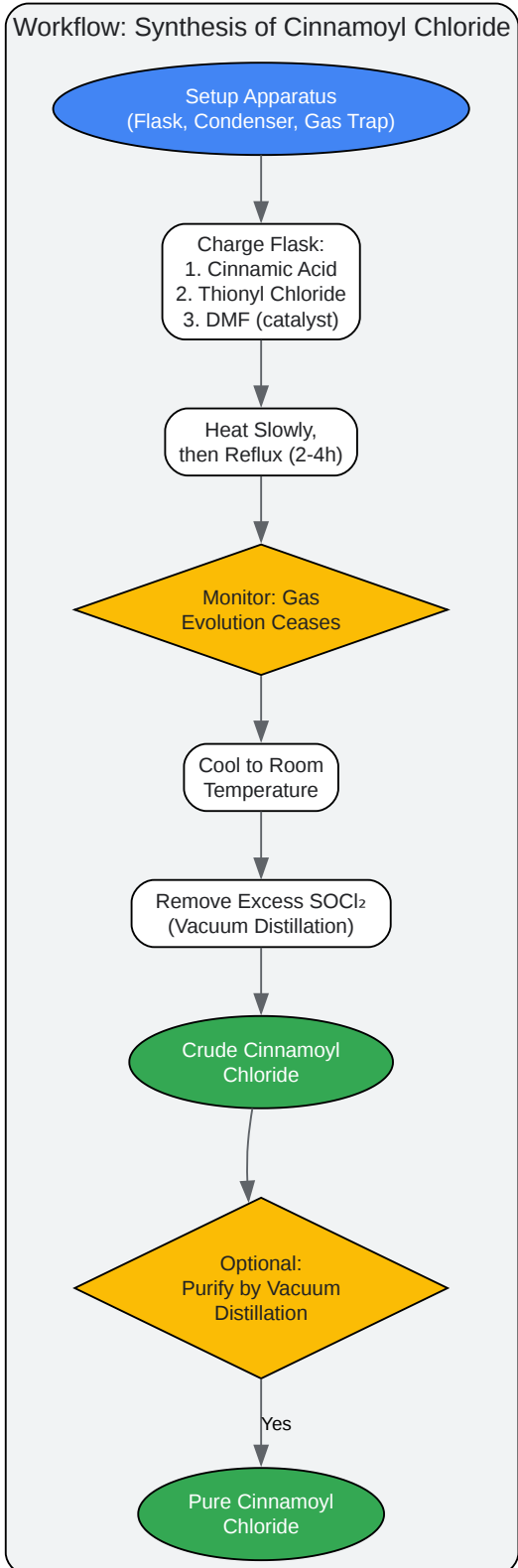
**Cinnamoyl chloride** is a crystalline solid, appearing white to yellowish, with a molecular formula of  $C_9H_7ClO$ .<sup>[2][3]</sup> It is soluble in various organic solvents but decomposes in the presence of water.<sup>[2][3]</sup> Its chemical utility is dominated by two primary modes of reactivity: nucleophilic acyl substitution at the carbonyl carbon and conjugate addition to the  $\alpha,\beta$ -unsaturated system.<sup>[1]</sup>

- **Nucleophilic Acyl Substitution:** This is the most characteristic reaction of **cinnamoyl chloride**.<sup>[1]</sup> It readily reacts with nucleophiles such as alcohols, amines, and thiols to form a wide array of cinnamoyl esters, amides, and thioesters, respectively. The reaction proceeds through a tetrahedral intermediate, with the chloride ion acting as an excellent leaving group.<sup>[1]</sup> This facile derivatization is fundamental to its use in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.<sup>[1]</sup>

- Conjugate (Michael) Addition: The  $\alpha,\beta$ -unsaturated carbonyl system allows for 1,4-conjugate addition reactions. For instance, the aza-Michael addition involves the addition of an amine to the  $\beta$ -carbon of the double bond.<sup>[1]</sup> This dual reactivity expands its synthetic utility, enabling the creation of more complex molecular architectures.<sup>[1]</sup>







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## References

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- To cite this document: BenchChem. [Cinnamoyl Chloride: A Versatile Reagent in Fundamental Research and Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041604#fundamental-research-applications-of-cinnamoyl-chloride>]

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